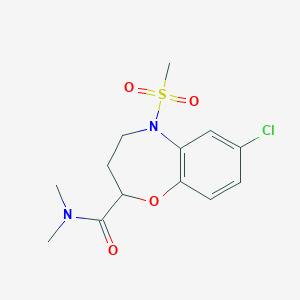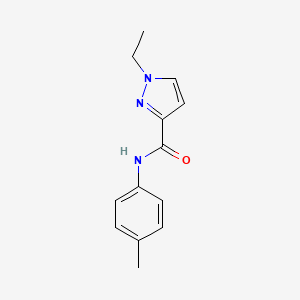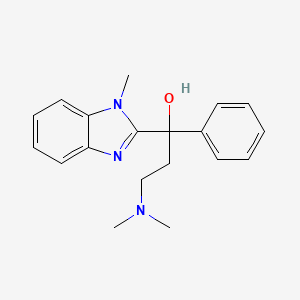
N-(2,3-dimethoxybenzyl)-1,2-diphenylethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-1,2-diphenylethanamine oxalate, also known as Methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXP is a synthetic compound that was first synthesized in 1989 by a team of chemists led by David E. Nichols. Since then, MXP has gained popularity as a research chemical, and it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
MXP acts as a non-competitive antagonist of the NMDA receptor, which blocks the binding of glutamate to the receptor and reduces the excitatory neurotransmission in the brain. This leads to a dissociative state characterized by altered perception, hallucinations, and loss of motor coordination. MXP also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and produces a euphoric effect.
Biochemical and Physiological Effects
MXP has been shown to produce a range of biochemical and physiological effects, including altered perception, hallucinations, dissociation, euphoria, and sedation. MXP has also been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXP has several advantages as a research chemical, including its high potency, selectivity for the NMDA receptor, and low toxicity. However, MXP also has several limitations, including its short duration of action, potential for abuse, and lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several future directions for research on MXP, including:
1. Investigating the therapeutic potential of MXP for the treatment of depression and other psychiatric disorders.
2. Developing new analogs of MXP with improved pharmacokinetic properties and selectivity for the NMDA receptor.
3. Studying the long-term effects of MXP on the brain and other organ systems, particularly at high doses.
4. Investigating the potential for MXP to produce neurotoxicity or other adverse effects in animal models.
5. Exploring the use of MXP as a tool for studying the NMDA receptor and its role in synaptic plasticity and learning and memory.
Conclusion
In conclusion, MXP is a synthetic dissociative anesthetic drug that has gained popularity as a research chemical. MXP has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Although MXP has several advantages as a research chemical, it also has several limitations and potential risks, and further research is needed to fully understand its safety and efficacy.
Métodos De Síntesis
The synthesis of MXP involves the reaction of 1,2-diphenylethanamine with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then precipitated with oxalic acid to form the oxalate salt of MXP. The synthesis of MXP is a complex process that requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MXP has been used in various scientific studies to investigate its potential therapeutic applications. One study found that MXP has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Another study showed that MXP has antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.C2H2O4/c1-25-22-15-9-14-20(23(22)26-2)17-24-21(19-12-7-4-8-13-19)16-18-10-5-3-6-11-18;3-1(4)2(5)6/h3-15,21,24H,16-17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUOLWABDLOPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)

![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)

![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)
![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)